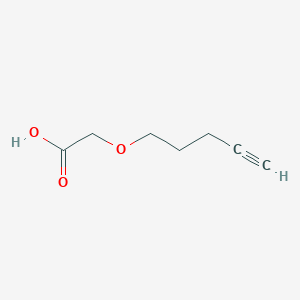

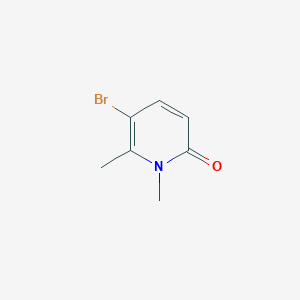

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTP and has been the subject of numerous studies due to its unique properties and potential uses.

Aplicaciones Científicas De Investigación

COX-2 Inhibition

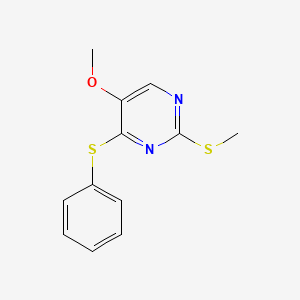

A study identified potent and selective cyclooxygenase-2 (COX-2) inhibitors in a series of 2-pyrimidinyl ether compounds, different from common 1,2-diarylheterocycle-based molecules. These compounds, including a 2-pyrimidinyl ether derivative, demonstrated high efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Nucleophilic Displacement Studies

A study explored the nucleophilic displacement of a methylsulfanyl group in pyrimidin-4-one scaffolds. Oxidation into a methylsulfonyl group allowed the introduction of amino groups and the formation of carbon-carbon bonds (Kikelj et al., 2010).

Regioselective Synthesis

Research on regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones provided insights into the synthesis of new series of these compounds with various substituents, obtained under mild basic conditions (Dos Santos et al., 2015).

Kinetics of Nucleophilic Substitution

A study investigated the rate of nucleophilic substitution of the 2-methylsulfanyl group in pyrimidin-4-ones. It found that the rate of substitution is influenced by the molecular structure, such as the presence of zwitterionic structure or conjugated double bonds (Kheifets et al., 2004).

Domino Reaction Studies

Research into the domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids explored the formal cleavage of substrates and formation of substituted pyrazole and aniline (Erkin & Ramsh, 2014).

Pyrimidinethiols Chemistry

A study on the chemistry of pyrimidinethiols, specifically the preparation and reactions of 2-arenecarbonylmethylthiopyrimidines, contributed to the understanding of sulfur extrusion and the formation of methylenepyrimidinones (Hurst et al., 1988).

Propiedades

IUPAC Name |

5-methoxy-2-methylsulfanyl-4-phenylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-15-10-8-13-12(16-2)14-11(10)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKWGBMOMWAOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)